Synthetic Yield: Near-Quantitative Alkylation of Ethyl Vanillate vs. Methyl Ester Analog Routes
In the patented synthetic route (US7235559B1), ethyl 3-methoxy-4-(3-morpholinopropoxy)benzoate is prepared via alkylation of ethyl vanillate (ethyl 4-hydroxy-3-methoxybenzoate) with N-(3-chloropropyl)morpholine, achieving a reported yield of 161.5 g (100%) from 98 g (0.50 mol) of ethyl vanillate [1]. In contrast, the analogous alkylation of methyl 3-hydroxy-4-methoxybenzoate (the methyl ester starting material used in the methyl ester analog route) with 4-(3-chloropropyl)morpholine is described in patent CN102180844B as part of a multi-step sequence, but no isolated yield for the alkylation step alone is provided in that patent, and the overall process is noted to require optimization to address side-reaction issues [2]. The near-quantitative yield of the ethyl ester alkylation step represents a significant process advantage by minimizing starting material waste and reducing purification burden in the early stages of gefitinib synthesis.
| Evidence Dimension | Isolated yield of alkylation step (ethyl vanillate vs. methyl ester analog route) |
|---|---|
| Target Compound Data | 161.5 g isolated yield (100% of theoretical) from 98 g ethyl vanillate (0.50 mol scale) |
| Comparator Or Baseline | Methyl ester analog route: no isolated yield for the alkylation step alone is reported in CN102180844B; multi-step process has documented side-reaction challenges |
| Quantified Difference | The ethyl ester route achieves quantitative isolated yield for the alkylation step; the methyl ester route alkylation yield is not quantitatively reported in accessible patent literature |
| Conditions | Ethyl vanillate + N-(3-chloropropyl)morpholine, K2CO3, DMF, 80°C, 90 min; US7235559B1 procedure |
Why This Matters
A quantitative alkylation yield eliminates the need for chromatographic purification of this intermediate, directly reducing procurement costs and process complexity for gefitinib API manufacturers.
- [1] US Patent US7235559B1. Mortlock AA, Keen NJ. Therapeutic quinazoline derivatives. Assigned to AstraZeneca AB. https://patents.google.com/patent/US7235559B1/en View Source
- [2] Patent CN102180844B. Gefitinib intermediate and preparation method of Gefitinib. Application filed 2011-03-25, granted 2014-07-09. https://patents.google.com/patent/CN102180844B/en View Source
